Physicochemical Properties of Levonorgestrel-D8: A Technical Guide for Researchers
Physicochemical Properties of Levonorgestrel-D8: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the physicochemical properties of Levonorgestrel-D8, a deuterated isotopologue of the synthetic progestogen, Levonorgestrel. This document is intended for researchers, scientists, and drug development professionals utilizing Levonorgestrel-D8 as an internal standard in quantitative analytical studies and for other research applications.
Levonorgestrel-D8 is a critical tool in pharmacokinetic and metabolic studies of Levonorgestrel due to its chemical similarity and mass difference from the parent compound. Understanding its fundamental physicochemical properties is essential for accurate and reliable experimental design and data interpretation.
Core Physicochemical Properties
While specific experimental data for some physicochemical properties of Levonorgestrel-D8 are not extensively published, the properties are expected to be very similar to those of the non-deuterated Levonorgestrel. The introduction of deuterium atoms results in a negligible change in the electronic structure of the molecule, and therefore, properties such as melting point, boiling point, solubility, and pKa are anticipated to be nearly identical to the parent compound.
The following table summarizes the known and estimated physicochemical properties of Levonorgestrel-D8. Data for Levonorgestrel is provided as a close approximation where specific data for the deuterated form is unavailable.
| Property | Value | Source |
| Chemical Name | (-)-Norgestrel-2,2,4,6,6,10,16,16-D8 | |
| Molecular Formula | C₂₁H₂₀D₈O₂ | |
| Molecular Weight | 320.50 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | ~235-237 °C (for Levonorgestrel) | |
| Boiling Point | Data not available | |
| Solubility | Water: Practically insoluble. Ethanol (96%): Slightly soluble (~0.2 mg/mL for Levonorgestrel). Methylene Chloride: Sparingly soluble. Chloroform: Soluble. DMSO: Soluble (~5 mg/mL for Levonorgestrel). DMF: Soluble (~5 mg/mL for Levonorgestrel). | |
| pKa | Data not available | |
| LogP | ~3.8 (for Levonorgestrel) |
Spectroscopic Data
Levonorgestrel-D8 is primarily used as an internal standard in mass spectrometry-based assays. Its spectral characteristics are therefore of high importance for method development.
-
Mass Spectrometry (MS): In tandem mass spectrometry (LC-MS/MS), Levonorgestrel-D8 is distinguished from Levonorgestrel by its higher mass. A common mass transition monitored for Levonorgestrel-D8 is m/z 334.1 → 91.0. This allows for its selective detection and quantification in the presence of the non-labeled drug.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of Levonorgestrel-D8 would be expected to show a reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. The absence of signals at the deuterated positions confirms the isotopic labeling. The ¹³C NMR spectrum would be largely similar to that of Levonorgestrel.
-
Infrared (IR) Spectroscopy: The IR spectrum of Levonorgestrel-D8 would be very similar to that of Levonorgestrel. The C-D stretching vibrations would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹), but these may be weak and difficult to observe depending on the specific deuteration pattern.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of Levonorgestrel-D8. These are based on standard pharmaceutical analysis protocols and can be adapted for specific laboratory settings.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which Levonorgestrel-D8 transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: Finely powder a small amount of Levonorgestrel-D8.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Set the starting temperature to approximately 10°C below the expected melting point of Levonorgestrel (~225°C).
-
Use a heating rate of 1-2°C per minute.
-
Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.
-
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of Levonorgestrel-D8 in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Levonorgestrel-D8 to a known volume of the selected solvent (e.g., ethanol, DMSO, water) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm) may be necessary.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Analyze the diluted sample to determine the concentration of dissolved Levonorgestrel-D8.
-
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
Analytical Quantification by LC-MS/MS
Objective: To provide a general workflow for the quantification of Levonorgestrel in a biological matrix using Levonorgestrel-D8 as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of a plasma sample, add a known amount of Levonorgestrel-D8 solution in a miscible organic solvent (e.g., methanol or acetonitrile) to serve as the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 reverse-phase column.
-
Use a mobile phase gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Detect and quantify Levonorgestrel and Levonorgestrel-D8 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Processing:
-
Calculate the ratio of the peak area of Levonorgestrel to the peak area of Levonorgestrel-D8.
-
Determine the concentration of Levonorgestrel in the sample by comparing this ratio to a calibration curve prepared with known concentrations of Levonorgestrel and a constant concentration of Levonorgestrel-D8.
-
Visualizations
Experimental Workflow for Bioanalytical Quantification
Caption: Workflow for the bioanalysis of Levonorgestrel using Levonorgestrel-D8 as an internal standard.
Simplified Signaling Pathway of Levonorgestrel
Caption: Simplified mechanism of action of Levonorgestrel via the Progesterone Receptor.
